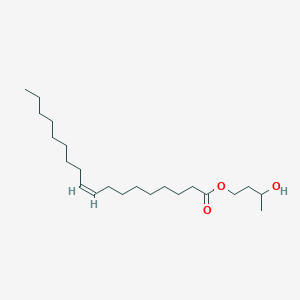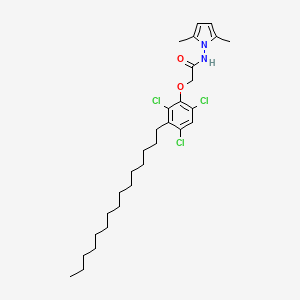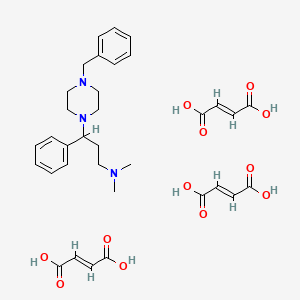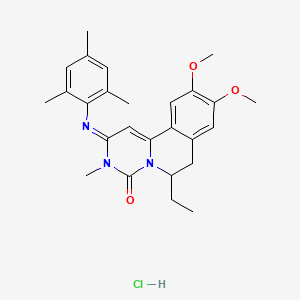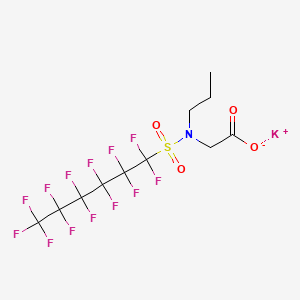
Potassium N-propyl-N-((tridecafluorohexyl)sulphonyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium N-propyl-N-((tridecafluorohexyl)sulphonyl)glycinate is a chemical compound with the molecular formula C11H9F13KNO4S. It is known for its unique properties due to the presence of a tridecafluorohexyl group, which imparts significant hydrophobicity and chemical stability . This compound is used in various scientific and industrial applications due to its distinctive chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium N-propyl-N-((tridecafluorohexyl)sulphonyl)glycinate typically involves the reaction of N-propylglycine with tridecafluorohexylsulfonyl chloride in the presence of a base such as potassium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium N-propyl-N-((tridecafluorohexyl)sulphonyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Potassium N-propyl-N-((tridecafluorohexyl)sulphonyl)glycinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of membrane proteins due to its hydrophobic properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer manufacturing
Mécanisme D'action
The mechanism of action of Potassium N-propyl-N-((tridecafluorohexyl)sulphonyl)glycinate involves its interaction with molecular targets through hydrophobic and electrostatic interactions. The tridecafluorohexyl group enhances its ability to interact with hydrophobic regions of proteins and membranes, making it useful in various biochemical applications. The sulfonyl group can participate in hydrogen bonding and other electrostatic interactions, contributing to its reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium N-propyl-N-((tridecafluorohexyl)sulfonyl)alaninate
- Potassium N-propyl-N-((tridecafluorohexyl)sulfonyl)valinate
- Potassium N-propyl-N-((tridecafluorohexyl)sulfonyl)leucinate
Uniqueness
Potassium N-propyl-N-((tridecafluorohexyl)sulphonyl)glycinate is unique due to its specific combination of a tridecafluorohexyl group and a glycine backbone. This combination imparts distinct hydrophobic and electrostatic properties, making it particularly useful in applications requiring strong hydrophobic interactions and chemical stability .
Propriétés
Numéro CAS |
85665-66-3 |
|---|---|
Formule moléculaire |
C11H9F13KNO4S |
Poids moléculaire |
537.34 g/mol |
Nom IUPAC |
potassium;2-[propyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]acetate |
InChI |
InChI=1S/C11H10F13NO4S.K/c1-2-3-25(4-5(26)27)30(28,29)11(23,24)9(18,19)7(14,15)6(12,13)8(16,17)10(20,21)22;/h2-4H2,1H3,(H,26,27);/q;+1/p-1 |
Clé InChI |
YRNYBYSOOCBZHR-UHFFFAOYSA-M |
SMILES canonique |
CCCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


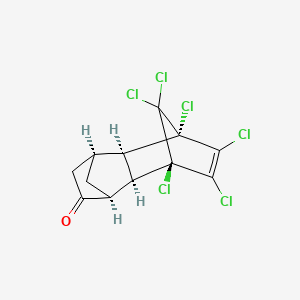
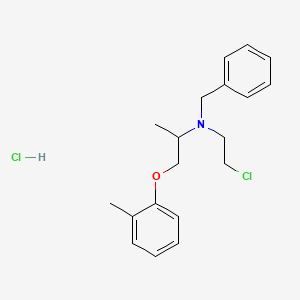

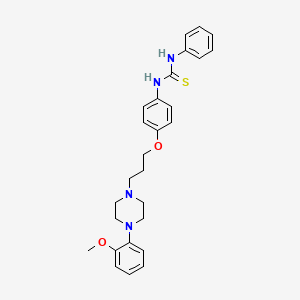
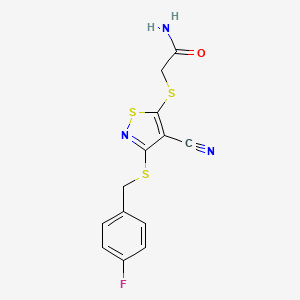

![oxalic acid;1-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]azepane](/img/structure/B12739609.png)
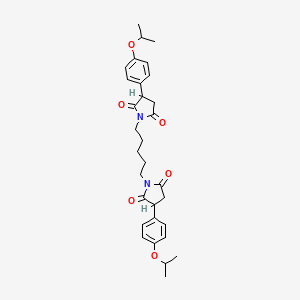
![9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12739620.png)
